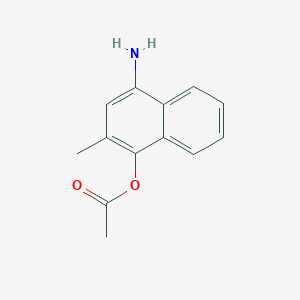
4-Amino-2-methylnaphthalen-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-methylnaphthalen-1-yl acetate is an organic compound with a complex aromatic structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methylnaphthalen-1-yl acetate typically involves the acetylation of 4-Amino-2-methylnaphthalen-1-ol. This can be achieved through the reaction of 4-Amino-2-methylnaphthalen-1-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-methylnaphthalen-1-yl acetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields 4-Amino-2-methylnaphthalen-1-ol.
Substitution: Results in various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-Amino-2-methylnaphthalen-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 4-Amino-2-methylnaphthalen-1-yl acetate involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or enzymes, altering their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-2-methylnaphthalen-1-ol: The parent alcohol of the acetate derivative.
2-Methylnaphthalene: A simpler aromatic hydrocarbon with similar structural features.
Naphthoquinones: Oxidized derivatives with distinct chemical properties.
Uniqueness
4-Amino-2-methylnaphthalen-1-yl acetate is unique due to its combination of an amino group and an acetate ester on a naphthalene backbone. This structure provides a balance of reactivity and stability, making it suitable for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13NO2 |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(4-amino-2-methylnaphthalen-1-yl) acetate |
InChI |
InChI=1S/C13H13NO2/c1-8-7-12(14)10-5-3-4-6-11(10)13(8)16-9(2)15/h3-7H,14H2,1-2H3 |
Clé InChI |
LGGXKRJUUZJDNM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2C(=C1)N)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)




![8-Acetyl-5,6-dihydro-1H-pyrrolo[3,2,1-IJ]quinolin-4(2H)-one](/img/structure/B11892848.png)

![6-Nitroimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B11892852.png)

![(7-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B11892864.png)

